Fitc-DQMD-FMK

Neuroscience Apoptosis Parkinson's Disease

FITC-DQMD-FMK addresses the need for caspase-3-specific, fixation-free apoptosis detection. Pan-caspase probes (e.g., FITC-VAD-FMK) confound results by labeling all active caspases simultaneously. - Targets caspase-3 via the DQMD (baculovirus p35-derived) recognition sequence; avoids off-target caspase labeling inherent to DEVD-based probes. - Enables real-time, single-cell quantification by flow cytometry, fluorescence microscopy, or high-content screening without fixation or lysis. - Validated in HIV-induced enterocyte apoptosis and high-throughput screening for caspase-3 pathway modulators. Supplied as a research-grade, FITC-conjugated fluoromethyl ketone (FMK) inhibitor; shipped with blue ice for stability.

Molecular Formula C43H47FN6O13S2
Molecular Weight 938.9964
Cat. No. B1574901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFitc-DQMD-FMK
Molecular FormulaC43H47FN6O13S2
Molecular Weight938.9964
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-DQMD-FMK: Fluorescent Caspase-3 Inhibitor


FITC-DQMD-FMK is a fluorescein isothiocyanate (FITC)-conjugated, cell-permeable, and irreversible inhibitor of caspase-3 . It is a synthetic peptide based on the DQMD (Asp-Gln-Met-Asp) tetrapeptide sequence, which mimics the cleavage site of the baculovirus p35 protein, a broad-spectrum caspase inhibitor [1]. The compound is primarily utilized as an in situ marker for the direct detection of activated caspase-3 in live cells via fluorescence-based methods such as flow cytometry, fluorescence microscopy, and plate readers .

Why Pan-Caspase Inhibitors Cannot Replace FITC-DQMD-FMK


Substituting FITC-DQMD-FMK with a pan-caspase inhibitor like FITC-VAD-FMK or another caspase-3 probe such as FITC-DEVD-FMK introduces significant experimental confounders. Pan-caspase inhibitors lack target specificity, labeling multiple activated caspases simultaneously, which obscures the specific contribution of caspase-3 to the observed phenotype [1]. The choice of the tetrapeptide recognition sequence is critical; the DQMD sequence in FITC-DQMD-FMK is derived from the baculovirus p35 protein and exhibits a distinct inhibition and binding profile compared to the synthetic DEVD sequence found in many common caspase-3 probes [2]. This difference can lead to variable labeling efficiencies and potential off-target effects within the caspase family, as detailed in the quantitative evidence below.

Quantitative Evidence: FITC-DQMD-FMK vs. Alternatives


Differential Neuroprotection by Caspase-3 Inhibition

In a model of nitrosative stress-induced apoptosis in differentiated PC12 cells, the non-fluorescent analog Z-DQMD-FMK (which shares the identical DQMD warhead with FITC-DQMD-FMK) provided a quantifiably greater protective effect against cell death compared to the caspase-9 inhibitor Z-LEHD-FMK [1]. This differential efficacy suggests that the DQMD sequence confers a unique potency profile against caspase-3-mediated cell death in this neuronal context, which would be directly relevant for users selecting a probe to detect or inhibit this specific pathway.

Neuroscience Apoptosis Parkinson's Disease

Selective Caspase-3 Binding in Erythrocytes

In a study examining the clearance of oxidized human erythrocytes, pre-treatment with the selective caspase-3 inhibitor Z-DQMD-FMK resulted in a significant reduction in macrophage binding, demonstrating the specific involvement of caspase-3 in this process [1]. This effect was comparable to that achieved with the broad-spectrum pan-caspase inhibitor Z-VAD-FMK, providing direct evidence that the DQMD sequence can effectively target the relevant caspase-3 activity in a physiological context.

Hematology Cell Biology Phagocytosis

Distinct Apoptosis Rescue: DQMD vs. DEVD

The functional uniqueness of the DQMD sequence is underscored by a genetic study where a mutant p35 protein with a DQMD→DRIL sequence change completely lost its ability to protect against apoptosis [1]. This finding directly contrasts with the DEVD sequence, which is a preferred substrate for caspase-3. It demonstrates that the DQMD sequence provides a distinct and non-redundant mechanism of caspase inhibition that cannot be replicated by simply using a DEVD-based probe, which may have a different binding mode and efficacy profile.

Cell Engineering Gene Therapy Apoptosis

Caspase-3 in Inflammatory Apoptosis

In a study of HIV-induced intestinal permeability, pre-treatment with the caspase-3 inhibitor Z-DQMD-FMK (at 50 µM) partially inhibited IL-18-induced apoptosis in HT29 intestinal epithelial cells [1]. This effect was distinct from that of the caspase-1 inhibitor Z-YVAD-FMK, and the combination of both inhibitors provided an additive effect. This demonstrates the ability of a DQMD-based inhibitor to dissect the specific contribution of caspase-3 in a complex, physiologically relevant model of inflammation and cell death.

Immunology Inflammation Gastroenterology

Application Scenarios for FITC-DQMD-FMK


Live-Cell Imaging of Caspase-3 Activity

FITC-DQMD-FMK is ideal for researchers requiring real-time, single-cell resolution of caspase-3 activity without the need for cell fixation or lysis. Its cell-permeable nature and irreversible binding to active caspase-3, combined with the FITC fluorophore, allow for direct visualization and quantification of apoptosis progression in live cells using fluorescence microscopy or high-content screening platforms [1].

Caspase-3 Role in Inflammatory Pathways

As demonstrated in models of HIV-induced enterocyte apoptosis [1], FITC-DQMD-FMK is a critical tool for studies where multiple caspase pathways are activated. Its selectivity for caspase-3 allows researchers to isolate and quantify the specific contribution of the effector caspase-3 to a phenotype, avoiding the confounding signal generated by a pan-caspase probe like FITC-VAD-FMK, which would label all active caspases simultaneously.

Caspase-3 Specificity in Screening Assays

For high-throughput screening campaigns aimed at identifying modulators of the caspase-3-specific apoptotic pathway, FITC-DQMD-FMK serves as a precise endpoint assay. Its distinct DQMD recognition sequence provides a level of specificity that ensures hits are relevant to the caspase-3 pathway, as opposed to broader caspase inhibitors which may yield false positives by affecting other caspase family members [1].

Caspase-3 Detection by Flow Cytometry

FITC-DQMD-FMK is readily compatible with flow cytometry, enabling the quantitative analysis of caspase-3 activation in thousands of cells per second. This application is crucial for immunology and oncology studies where defining the apoptotic status of specific cell subsets within a mixed population (e.g., immune cells, tumor cells) is required [1].

Technical Documentation Hub

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